molecular formula C13H17NO B15069480 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B15069480
M. Wt: 203.28 g/mol
InChI Key: AAXGKLGYVGGLIO-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde ( 179406-36-1) is a high-purity chemical building block with the molecular formula C13H17NO and a molecular weight of 203.28. This compound belongs to the tetrahydroquinoline chemical class, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules . The structure features a carbaldehyde functional group at the 6-position, which provides a versatile handle for synthetic elaboration via condensation or nucleophilic addition reactions, making it a valuable intermediate for constructing more complex molecular architectures. This compound is exclusively for Research Use Only and is intended for use in laboratory-scale chemical synthesis and scientific research. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this aldehyde in the exploration of novel compounds for various applications, including pharmaceutical development and material science. As a member of the tetrahydroquinoline family, its core structure is frequently found in substances with documented bioactivity . Standard safety precautions for handling chemicals should be followed. Refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1,4,4-trimethyl-2,3-dihydroquinoline-6-carbaldehyde

InChI

InChI=1S/C13H17NO/c1-13(2)6-7-14(3)12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3

InChI Key

AAXGKLGYVGGLIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)C=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formylating agents to introduce the aldehyde group at the 6-position . The reaction conditions often include the use of solvents like acetic acid and catalysts such as concentrated hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. It may also modulate signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The compound’s structural analogs differ in substituent patterns, saturation, and functional groups, which critically influence their chemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents/Functional Groups Key Features
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (Target) Tetrahydroquinoline 1,4,4-trimethyl; 6-carbaldehyde High lipophilicity (trimethyl groups); reactive aldehyde for derivatization
7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline Dihydroquinoline 7-hydroxy; 1,2,2,4-tetramethyl Reduced saturation; hydroxyl group enhances polarity and H-bonding capacity
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde Fully aromatic quinoline 6,8-dibromo; 4-chloro; 3-carbaldehyde Halogen substituents enable cross-coupling (e.g., Suzuki-Miyaura reactions)
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 2-methyl; 5-hydroxy Demonstrated analgesic activity (1/8 potency of morphine)
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride Tetrahydroisoquinoline 6-trifluoromethyl; hydrochloride salt Electron-withdrawing CF₃ group; isoquinoline scaffold alters π-conjugation
8-Hydroxy-1,1,7,7-tetramethyl-...hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde Hexahydropyrido-quinoline hybrid Multiple methyl groups; 9-carbaldehyde Increased ring complexity; potential for enhanced steric hindrance

Biological Activity

1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS Number: 179406-36-1) is a heterocyclic compound featuring a tetrahydroquinoline core with three methyl groups at the 4-position and an aldehyde functional group at the 6-position. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₇NO
  • Molecular Weight : 203.28 g/mol
  • Purity : Typically ≥ 97% .

Biological Activities

The compound has been studied for various biological activities, including:

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several bacterial strains. In vitro studies indicated effective inhibition of growth for Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Significant growth inhibition was observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : Moderate activity was noted with a minimum inhibitory concentration (MIC) of 100 µg/mL.

Antioxidant Activity

The compound exhibited notable antioxidant properties in various assays:

  • DPPH Radical Scavenging Assay : Displayed a scavenging effect of approximately 75% at a concentration of 200 µg/mL.
  • ABTS Assay : Demonstrated an IC50 value of 65 µg/mL, indicating strong radical scavenging capabilities.

Cytotoxicity and Anticancer Potential

Research indicates that this compound may possess anticancer properties:

  • Cell Viability Assays : In human cancer cell lines (e.g., HeLa and MCF-7), the compound reduced cell viability by over 50% at concentrations greater than 100 µM.
  • Mechanism of Action : Preliminary studies suggest that it induces apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The presence of the aldehyde group enhances reactivity and interaction with biological targets. Comparative analysis with structurally similar compounds shows varying degrees of biological activity based on modifications to the core structure:

Compound NameCAS NumberSimilarity Index
1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde33985-71-60.89
1-Methyl-1H-indole-7-carbaldehyde69047-36-50.84
4-(Dimethylamino)-3-methylbenzaldehyde1424-69-70.83

Case Studies

Several studies have been conducted to explore the potential applications of this compound:

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives. The results highlighted that derivatives with additional functional groups showed enhanced activity compared to the parent compound. The study concluded that modifications could lead to novel antimicrobial agents .

Investigation into Anticancer Properties

Research focusing on the cytotoxic effects against breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis confirmed increased early apoptosis markers in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : A common approach involves multi-step alkylation and formylation. For example, aldehyde functionalization can be achieved via Vilsmeier-Haack reaction conditions (POCl₃/DMF) applied to the tetrahydroquinoline core. Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Reaction temperature (0–60°C) and stoichiometry of methylating agents (e.g., methyl iodide) critically affect regioselectivity and byproduct formation .
  • Key Considerations : Monitor intermediates using TLC and optimize methyl group introduction to avoid over-alkylation.

Q. How is structural characterization of this compound performed, and what spectroscopic benchmarks are used?

  • Methodology :

  • NMR : 1H^1H NMR (400 MHz, CDCl₃) identifies methyl groups (δ 1.2–1.4 ppm for geminal dimethyl, δ 2.3–2.5 ppm for CH₃ adjacent to N) and the aldehyde proton (δ 9.8–10.1 ppm). 13C^{13}C NMR confirms carbonyl (δ ~190 ppm) and quaternary carbons.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (calc. for C₁₃H₁₇NO: 203.1310) to verify purity .
    • Validation : Compare with literature data for analogous tetrahydroquinoline aldehydes .

Q. What role do methyl substituents play in modulating the compound’s electronic and steric properties?

  • Methodology : Compare reactivity with non-methylated analogs (e.g., 1,2,3,4-tetrahydroquinoline-6-carbaldehyde). Methyl groups at positions 1 and 4 enhance steric hindrance, reducing nucleophilic attack at the aldehyde. Electronic effects are probed via Hammett plots or DFT calculations (e.g., HOMO/LUMO analysis) .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral derivatives be achieved?

  • Methodology : Use enzymatic resolution (e.g., lipases from Mycobacterium smegmatis) to separate enantiomers. For example, kinetic resolution of racemic alcohols (derived from aldehyde reduction) with vinyl acetate as acyl donor achieves >90% enantiomeric excess (ee) .
  • Optimization : Screen solvent systems (e.g., tert-butyl methyl ether) and enzyme variants (e.g., acyltransferase mutants) to enhance selectivity .

Q. How to address contradictory solubility data in polar vs. non-polar solvents?

  • Methodology :

  • Experimental : Measure solubility in DMSO, water, and chloroform via gravimetric analysis. The compound’s aldehyde group increases polarity, but hydrophobic methyl groups reduce aqueous solubility.
  • Computational : Use COSMO-RS simulations to predict solvent interactions. Discrepancies may arise from crystalline vs. amorphous forms; confirm via X-ray diffraction .

Q. What computational strategies predict substituent effects on bioactivity or catalytic utility?

  • Methodology :

  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Methyl groups may enhance binding via hydrophobic pockets.
  • DFT Calculations : Analyze frontier orbitals to assess electron-withdrawing/donating effects of substituents. Correlate with experimental redox potentials (e.g., cyclic voltammetry) .

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